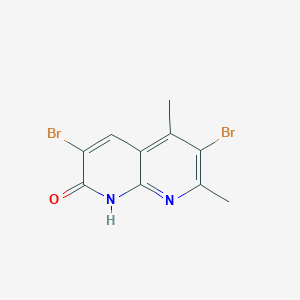
3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol
Overview
Description
“3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol” is a chemical compound with the molecular formula C10H8Br2N2O . It is a type of naphthyridine, a class of heterocyclic compounds .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which include “3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol”, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular structure of “3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol” consists of a fused system of two pyridine rings with bromine, methyl, and hydroxyl substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol” include a molecular weight of 331.99 g/mol and a predicted density of 1.882±0.06 g/cm3. The predicted boiling point is 449.9±45.0 °C .Scientific Research Applications
1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in various scientific fields, including medicinal chemistry and materials science . Here are some general applications of 1,8-naphthyridines:
-
Medicinal Chemistry
- 1,8-Naphthyridines are known for their diverse biological activities . For instance, Gemifloxacin, a compound containing a 1,8-naphthyridine core, has reached the drug market for the treatment of bacterial infections .
- They are also used as antihypertensives, antiarrhythmics, herbicide safeners, and immunostimulants .
-
Materials Science
The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .
Future Directions
properties
IUPAC Name |
3,6-dibromo-5,7-dimethyl-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2N2O/c1-4-6-3-7(11)10(15)14-9(6)13-5(2)8(4)12/h3H,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQGFZHQOFVHIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=NC(=C1Br)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




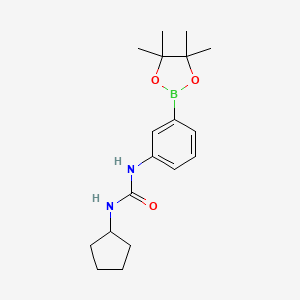
![3,9-dibromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine](/img/structure/B1436073.png)
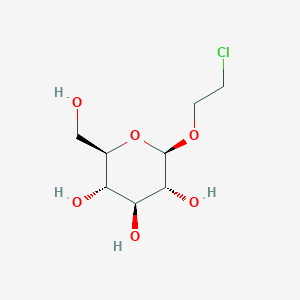
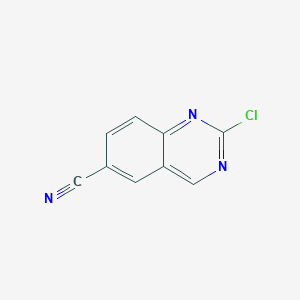
![5-(Difluoromethoxy)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B1436079.png)
![Benzyl N-[2-[3,5-dihydroxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]oxan-2-yl]oxy-3,4-dihydroxy-5-(phenylmethoxycarbonylamino)cyclohexyl]-N-ethylcarbamate](/img/structure/B1436082.png)
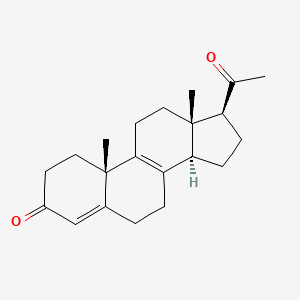


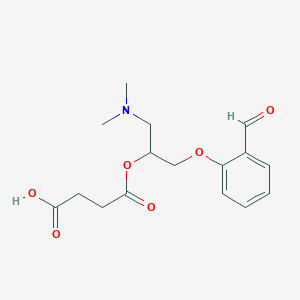

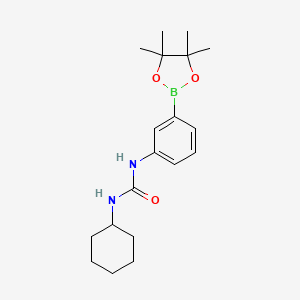
![Octahydro-[1,6]naphthyridine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1436092.png)